N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Overview
Description
The compound seems to contain a benzo[d]thiazol-2-ylamino moiety, which is a common structure in many bioactive compounds . Compounds with this moiety have been synthesized and evaluated for various biological activities, including anti-inflammatory properties .
Synthesis Analysis
In a study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Scientific Research Applications
Anticancer Properties
- Kinesin Spindle Protein Inhibitors : A study identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors, exhibiting excellent biochemical potency suitable for cancer treatment. This compound arrested cells in mitosis, leading to monopolar spindle phenotype and cellular death, indicating its potential as an anticancer agent (Theoclitou et al., 2011).
- Synthesis of Antimicrobial Analogs : Research on the synthesis of 5-arylidene derivatives bearing a fluorine atom in the benzoyl group showed antimicrobial activity, particularly against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential in treating infections related to cancer treatment (Desai et al., 2013).
- Apoptosis-Inducing Agents for Breast Cancer : A study focusing on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed promising anticancer potential against breast cancer cell lines, highlighting the compound's potential as a therapeutic agent (Gad et al., 2020).
Imaging and Diagnostic Uses
- PET Imaging of Metabotropic Glutamate Receptor : A compound similar in structure was used for designing positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, demonstrating its use in neuroimaging and potential diagnostic applications (Fujinaga et al., 2012).
Other Applications
- Corrosion Inhibition : Benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These derivatives showed high inhibition efficiencies, indicating their potential in industrial applications to protect metals from corrosion (Hu et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3S2/c21-11-6-2-1-5-10(11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-7-3-4-8-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWARPIVIAXJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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